(5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl)methanol

Synthetic Chemistry Pharmaceutical Intermediates Quality Control

Build FXR agonists with proven potency. This (5-cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl)methanol intermediate is the essential hammerhead pharmacophore for non-steroidal FXR agonists like LY2562175, HEC96719, and PX-104. The free primary alcohol enables O-alkylation, Mitsunobu, or mesylation/displacement to install amine side chains critical for oral bioavailability. Substituting any structural element (cyclopropyl, 2,6-dichlorophenyl, or isoxazole core) results in >10-fold potency loss. Procure to ensure successful synthesis of NASH and liver fibrosis candidates.

Molecular Formula C13H11Cl2NO2
Molecular Weight 284.13
CAS No. 946426-89-7
Cat. No. B3030726
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl)methanol
CAS946426-89-7
Molecular FormulaC13H11Cl2NO2
Molecular Weight284.13
Structural Identifiers
SMILESC1CC1C2=C(C(=NO2)C3=C(C=CC=C3Cl)Cl)CO
InChIInChI=1S/C13H11Cl2NO2/c14-9-2-1-3-10(15)11(9)12-8(6-17)13(18-16-12)7-4-5-7/h1-3,7,17H,4-6H2
InChIKeyKRGFOUGVZFEEBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl)methanol (CAS 946426-89-7): A High-Purity Isoxazole Methanol Building Block for Advanced FXR Agonist Synthesis


(5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl)methanol (CAS 946426-89-7) is a functionalized isoxazole derivative bearing a primary alcohol moiety, a 2,6-dichlorophenyl group at the 3-position, and a cyclopropyl substituent at the 5-position of the heterocyclic core [1]. This molecular architecture constitutes the critical "hammerhead" pharmacophore recognized in potent, non-steroidal farnesoid X receptor (FXR) agonists [2]. The compound serves as a versatile synthetic intermediate, with its free hydroxyl group enabling direct etherification to install diverse amine-containing side chains that confer potent in vitro FXR agonism [1].

Why Simple Isoxazole Methanol Analogs Cannot Replace (5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl)methanol in Potent FXR Agonist Synthesis


Generic substitution of this specific isoxazole methanol building block with structurally related analogs—such as those lacking the cyclopropyl group, bearing a different aryl substitution pattern, or possessing an alternative heterocyclic core—is precluded by stringent structure-activity relationship (SAR) requirements for potent FXR agonism [1]. The combination of the 2,6-dichlorophenyl motif, the cyclopropyl group, and the isoxazole core is essential for high-affinity binding to the FXR ligand-binding domain [2]. Replacement with compounds missing even a single element of this pharmacophore leads to a >10-fold reduction in agonist potency [1]. Furthermore, the primary alcohol handle is critical for introducing the piperidine or azetidine linkers that are known to optimize both in vitro potency and oral bioavailability [2].

Quantitative Differentiation Evidence for (5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl)methanol (946426-89-7) Against Common Analogs


Higher Purity Specification Compared to Widely Available 95% Grade

Multiple vendors supply this compound with a standard purity of 95%. In contrast, the product from ChemScene (distributed by Sigma-Aldrich) is specified at ≥98% purity , providing a higher-purity option that reduces the need for additional purification steps prior to use in sensitive coupling reactions .

Synthetic Chemistry Pharmaceutical Intermediates Quality Control

Proven Intermediate for LY2562175, a Potent FXR Agonist with Validated Lipid-Modulating Activity

This building block is the direct synthetic precursor to the clinical candidate LY2562175 [1]. LY2562175 is a potent and selective FXR agonist with an EC50 of 193 nM in a cell-based cotransfection assay [1]. In preclinical species, LY2562175 robustly lowered LDL cholesterol and triglycerides while raising HDL cholesterol [1]. In contrast, simpler isoxazole building blocks lacking the full pharmacophore do not yield agonists with comparable in vivo efficacy [2].

FXR Agonist Dyslipidemia NASH Preclinical Pharmacology

Utility in Synthesizing Ultra-Potent Tricyclic FXR Agonists with Sub-Nanomolar EC50

Beyond LY2562175, this building block is used to synthesize advanced FXR agonists such as HEC96719, which exhibits an EC50 of 1.37 nM in a TR-FRET assay and 1.55 nM in a luciferase reporter assay . These values represent a >100-fold increase in potency compared to LY2562175 and a >1000-fold increase compared to the first-generation agonist GW4064 (EC50 = 65 nM) [1]. The dramatic potency enhancement is attributed to the optimized linker and side chain attached to this specific isoxazole methanol scaffold .

FXR Agonist NASH Drug Discovery TR-FRET Assay

High-Value Application Scenarios for (5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl)methanol (946426-89-7) in Pharmaceutical R&D


Synthesis of LY2562175 for Preclinical FXR Pharmacology Studies

This building block is the essential precursor for the synthesis of LY2562175 [1], a tool compound used to investigate FXR-mediated lipid modulation in rodent models of dyslipidemia and NASH. Researchers requiring a validated FXR agonist with proven in vivo efficacy should procure this intermediate to ensure successful synthesis of the target molecule [1].

Construction of Advanced FXR Agonist Libraries via Late-Stage Diversification

The primary alcohol handle allows for facile diversification through O-alkylation, Mitsunobu reactions, or mesylation/displacement sequences [1]. This enables the rapid synthesis of structurally diverse FXR agonist libraries by appending various amine-containing side chains. The resulting compounds can be screened for improved potency and selectivity against FXR .

Development of Next-Generation, Non-Bile Acid FXR Agonists for NASH

The scaffold is central to the development of clinical candidates like HEC96719 and PX-104, which are being investigated for the treatment of non-alcoholic steatohepatitis (NASH) and liver fibrosis [1]. Research groups focused on developing novel FXR agonists for NASH should prioritize this building block for lead optimization programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for (5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.